molecular formula C8H8N2S B13030905 6-Amino-1H-indole-3-thiol

6-Amino-1H-indole-3-thiol

Cat. No.: B13030905
M. Wt: 164.23 g/mol
InChI Key: ZDZQHRCQBJDREI-UHFFFAOYSA-N
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Description

6-Amino-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-indole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of microwave-assisted reactions to achieve higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of 6-Amino-1H-indole-3-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1H-indole-2-thiol
  • 6-Amino-1H-indole-3-carboxylic acid
  • 6-Amino-1H-indole-3-methanol

Uniqueness

6-Amino-1H-indole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-amino-1H-indole-3-thiol

InChI

InChI=1S/C8H8N2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2

InChI Key

ZDZQHRCQBJDREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2S

Origin of Product

United States

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